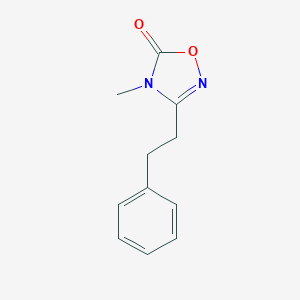
3-(2-Phenylethyl)-4-methylsydnone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)-4-methylsydnone is a chemical compound with the molecular formula C12H13NO. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is also known as PEMS and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)-4-methylsydnone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
3-(2-Phenylethyl)-4-methylsydnone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function. It has also been shown to have analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Phenylethyl)-4-methylsydnone in lab experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 3-(2-Phenylethyl)-4-methylsydnone. One direction is to study its effects on other neurotransmitters and their associated pathways. Another direction is to investigate its potential therapeutic uses, such as in the treatment of pain or cognitive disorders. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of 3-(2-Phenylethyl)-4-methylsydnone has been achieved using several methods. One of the most common methods is the reaction of 4-methyl-2-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with phenethylamine in the presence of sodium methoxide to yield 3-(2-Phenylethyl)-4-methylsydnone.
Applications De Recherche Scientifique
3-(2-Phenylethyl)-4-methylsydnone has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine.
Propriétés
Numéro CAS |
114886-35-0 |
|---|---|
Nom du produit |
3-(2-Phenylethyl)-4-methylsydnone |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
SMILES canonique |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Synonymes |
3-(2-phenylethyl)-4-methylsydnone PEMS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



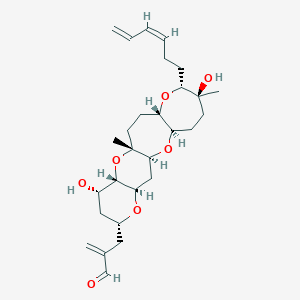
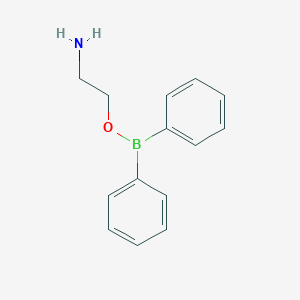
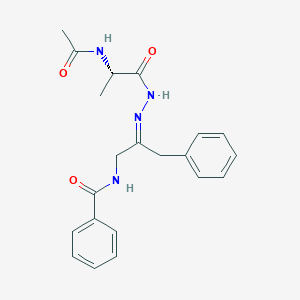
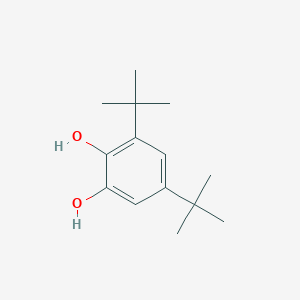
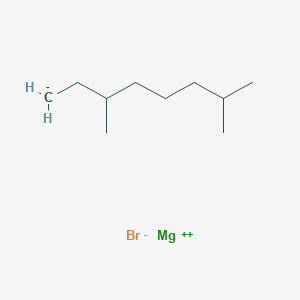
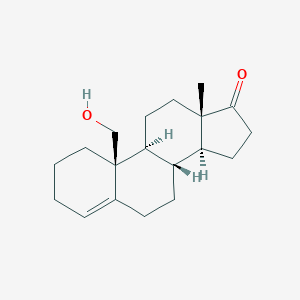
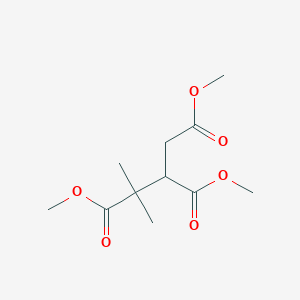
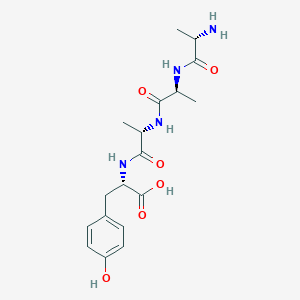
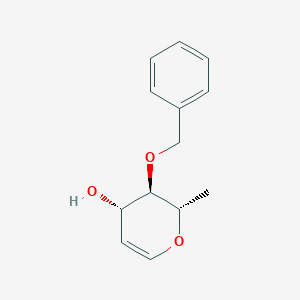
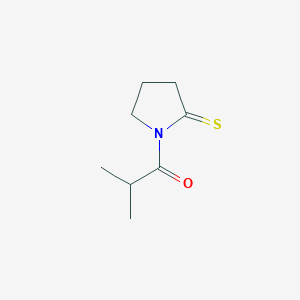
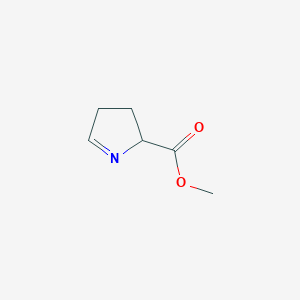
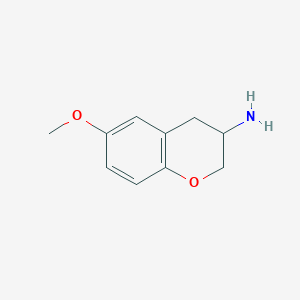
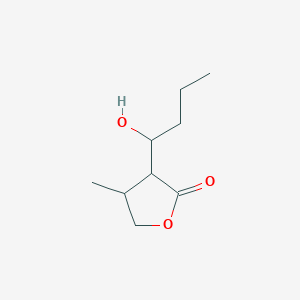
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)